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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of

Selisistat on Sirtuin 1 (SIRT1), a critical NAD+-dependent deacetylase involved in a myriad of

cellular processes. A crucial clarification is addressed herein: the inhibitory activity of the

compound known as Selisistat (or EX-527) resides exclusively in its (S)-enantiomer, while the

(R)-enantiomer is inactive. This document will delve into the specifics of the active (S)-isomer's

interaction with SIRT1, detailing its binding kinetics, downstream cellular effects, and the

experimental methodologies used to elucidate these mechanisms. Quantitative data are

presented in structured tables for clarity, and key signaling pathways and experimental

workflows are visualized using diagrams.

Introduction to Selisistat and SIRT1
Sirtuin 1 (SIRT1) is a class III histone deacetylase (HDAC) that plays a pivotal role in regulating

cellular metabolism, stress responses, and longevity. It deacetylates a wide range of protein

substrates, including histones and transcription factors, in an NAD+-dependent manner. Given

its central role in cellular function, SIRT1 has emerged as a significant therapeutic target for

various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.
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Selisistat, also known as EX-527, is a potent and selective inhibitor of SIRT1. It is a synthetic

indole derivative that has been extensively used as a chemical probe to investigate the

biological functions of SIRT1. It is critical to note that Selisistat is a racemic mixture, and its

biological activity is stereospecific. The (S)-enantiomer, also referred to as EX-243, is the active

inhibitor of SIRT1, while the (R)-enantiomer (EX-242) is inactive[1]. Therefore, for the

remainder of this guide, "Selisistat" will refer to the active (S)-enantiomer unless otherwise

specified.

Mechanism of Action of (S)-Selisistat on SIRT1
Binding Kinetics and Inhibition Profile
(S)-Selisistat acts as an uncompetitive inhibitor of SIRT1 with respect to the co-substrate NAD+

[1]. This mode of inhibition signifies that (S)-Selisistat does not bind to the free SIRT1 enzyme

but rather to the SIRT1-NAD+ complex. The formation of this ternary complex is a prerequisite

for the inhibitory action of (S)-Selisistat. The inhibitor binds within the nicotinamide binding

pocket (the C-pocket) of SIRT1, a site that is formed after NAD+ binds to the enzyme[1]. This

uncompetitive mechanism implies that the inhibitory potency of (S)-Selisistat is dependent on

the concentration of NAD+.

Molecular Interactions and Binding Site
Crystallographic studies of SIRT1 in complex with an analog of (S)-Selisistat have revealed the

molecular basis of its inhibitory activity. The inhibitor occupies the C-pocket, where

nicotinamide, a byproduct of the deacetylation reaction, would normally bind[1]. This binding is

stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding

amino acid residues of the SIRT1 enzyme. The presence of the inhibitor in this pocket prevents

the catalytic cycle from proceeding to completion.

Quantitative Data on SIRT1 Inhibition
The inhibitory potency of Selisistat has been quantified in numerous studies, with IC50 values

varying depending on the assay conditions and the specific form of the inhibitor used (racemic

vs. enantiomerically pure).
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Inhibitor Form Target IC50 Value
Assay
Conditions

Reference

(S)-Selisistat

(EX-243)
SIRT1 98 nM

Bacterially

expressed

human SIRT1

[2]

(S)-Selisistat

(EX-243)
SIRT1 38 nM Cell-free assay [3]

(S)-Selisistat

(analog)
SIRT1 60 nM Not specified [1]

Racemic

Selisistat (EX-

527)

SIRT1 123 nM Not specified [4]

Racemic

Selisistat (EX-

527)

SIRT1 98 nM
Recombinant

human SIRT1
[5]

Racemic

Selisistat (EX-

527)

SIRT2 19.6 µM Cell-free assay [3]

Racemic

Selisistat (EX-

527)

SIRT3 48.7 µM Cell-free assay [3]

(R)-Selisistat

(EX-242)
SIRT1 > 100 µM Not specified

Table 1: IC50 values of Selisistat enantiomers and racemic mixture against Sirtuins.

Downstream Signaling Pathways Affected by (S)-
Selisistat
The inhibition of SIRT1 by (S)-Selisistat leads to the hyperacetylation of various SIRT1

substrates, thereby modulating their activity and downstream signaling pathways.
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The p53 Pathway
One of the most well-characterized downstream effects of SIRT1 inhibition is the increased

acetylation of the tumor suppressor protein p53. SIRT1 deacetylates p53 at lysine 382 (K382),

a modification that attenuates p53's transcriptional activity and promotes its degradation. By

inhibiting SIRT1, (S)-Selisistat leads to the accumulation of acetylated p53, which in turn

enhances p53-mediated apoptosis and cell cycle arrest in response to cellular stress[6][7].
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Acetylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1680946?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680946?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7241506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7241506/
https://www.medchemexpress.com/EX-527-S-enantiomer.html
https://www.selleckchem.com/products/selisistat-ex-527-sirt1-inhibitor.html
https://www.medchemexpress.com/EX-527.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345957/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Detection_of_p53_Acetylation_Following_Sirt1_IN_3_Treatment_via_Western_Blot.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317617/
https://www.benchchem.com/product/b1680946#r-selisistat-mechanism-of-action-on-sirt1
https://www.benchchem.com/product/b1680946#r-selisistat-mechanism-of-action-on-sirt1
https://www.benchchem.com/product/b1680946#r-selisistat-mechanism-of-action-on-sirt1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680946?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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